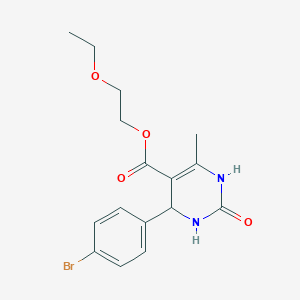![molecular formula C21H23N3S B11108333 (4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11108333.png)
(4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[44]NONANE-2-THIONE is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE typically involves multi-step organic reactions. One common method involves the condensation of 2-methylphenylamine with 3-methylphenyl isocyanate to form an intermediate, which is then cyclized under specific conditions to yield the final spirocyclic product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-METHYLPHENYL)-4-[(4-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE
- 1-(3-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE
Uniqueness
1-(2-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The spirocyclic structure also imparts distinct steric and electronic properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H23N3S |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
4-(3-methylanilino)-1-(2-methylphenyl)-1,3-diazaspiro[4.4]non-3-ene-2-thione |
InChI |
InChI=1S/C21H23N3S/c1-15-8-7-10-17(14-15)22-19-21(12-5-6-13-21)24(20(25)23-19)18-11-4-3-9-16(18)2/h3-4,7-11,14H,5-6,12-13H2,1-2H3,(H,22,23,25) |
InChI Key |
NTYWVZXQQMDEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=S)N(C23CCCC3)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B11108262.png)

![N'-[(E)-(4-cyanophenyl)methylidene]-2,2,3,3,4,4,4-heptafluorobutanehydrazide](/img/structure/B11108269.png)
![N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide (non-preferred name)](/img/structure/B11108274.png)
![2-{2-[(2Z)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoethoxy}-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide](/img/structure/B11108278.png)
![methyl (3E)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-(phenylsulfanyl)butanoate](/img/structure/B11108284.png)
![2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11108287.png)
![N-[(E)-anthracen-9-ylmethylidene]-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11108292.png)
-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone](/img/structure/B11108299.png)
![N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11108315.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide](/img/structure/B11108323.png)
![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-[(1-pentylbenzimidazol-2-yl)methyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11108325.png)
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B11108334.png)
![ethyl 3-amino-6-methyl-4-[(Z)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11108341.png)
